molecular formula C14H11FO5S B2942496 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate CAS No. 387873-56-5

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate

Cat. No.: B2942496
CAS No.: 387873-56-5
M. Wt: 310.3
InChI Key: LINAGCMDDVGFQO-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C15H11FO4. It is known for its unique structural properties, which include a formyl group, a methoxy group, and a fluorobenzenesulfonate group.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-formyl-2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate is unique due to its combination of a formyl group, a methoxy group, and a fluorobenzenesulfonate group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO5S/c1-19-14-8-10(9-16)2-7-13(14)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINAGCMDDVGFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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